molecular formula C18H19N7O B11001135 N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B11001135
M. Wt: 349.4 g/mol
InChI Key: SYLIYVVSXLBECO-UHFFFAOYSA-N
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Description

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-methyl-1H-benzimidazole with an appropriate aldehyde to form an intermediate, which is then reacted with a tetrazolo[1,5-a]pyridine derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups. Substitution reactions can lead to the formation of various substituted derivatives with diverse chemical properties .

Scientific Research Applications

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, modulating their activity. The tetrazolo[1,5-a]pyridine ring system may also contribute to the compound’s biological activity by binding to specific sites on target molecules. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide is unique due to its combination of the benzimidazole and tetrazolo[1,5-a]pyridine ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C18H19N7O/c1-12(2)11-24-15-6-4-3-5-14(15)20-17(24)10-19-18(26)13-7-8-25-16(9-13)21-22-23-25/h3-9,12H,10-11H2,1-2H3,(H,19,26)

InChI Key

SYLIYVVSXLBECO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC4=NN=NN4C=C3

Origin of Product

United States

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